molecular formula C9H4BrClFNO2 B13513861 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B13513861
M. Wt: 292.49 g/mol
InChI Key: IPHIWCROHMPNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring, making it a unique and versatile molecule for various applications in scientific research and industry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic substitution: The halogen atoms on the indole ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can enhance its binding affinity to biological receptors, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-4-chloro-3-fluoro-1H-indole-2-carboxylic acid
  • 6-bromo-5-chloro-4-fluoro-1H-indole-3-carboxylic acid
  • 6-bromo-5-chloro-4-fluoro-1H-indole-2-acetic acid

Uniqueness

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms on the indole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4BrClFNO2

Molecular Weight

292.49 g/mol

IUPAC Name

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H4BrClFNO2/c10-4-2-5-3(8(12)7(4)11)1-6(13-5)9(14)15/h1-2,13H,(H,14,15)

InChI Key

IPHIWCROHMPNNY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)F)C=C(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.